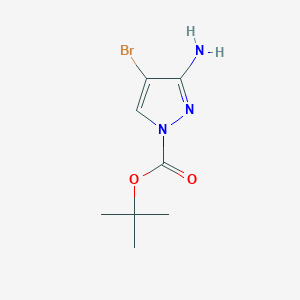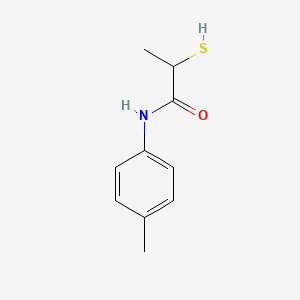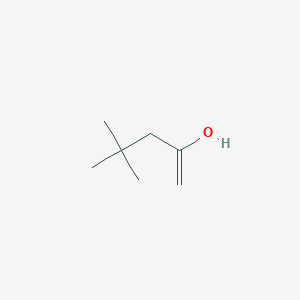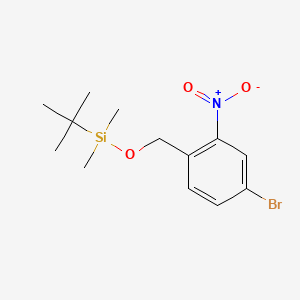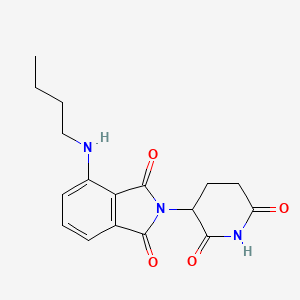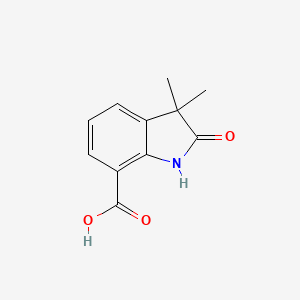
3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a pyrimidin-2-yl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane to form a pyrazoline intermediate, which upon heating or treatment with acids or bases, loses the nitro group to yield the desired pyrazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. Additionally, its biological activity may involve interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-phenyl-1H-pyrazole: Lacks the pyrimidin-2-yl group, which may result in different chemical and biological properties.
1-(2-Pyrimidyl)-3-methyl-4-phenyl-1H-pyrazolium trifluoromethanesulphonate: A related compound with a trifluoromethanesulphonate group, used in coordination chemistry.
Uniqueness
The presence of the pyrimidin-2-yl group in 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol distinguishes it from other similar compounds, potentially enhancing its coordination ability and biological activity. This unique structure allows for specific interactions with metal centers and biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methyl-4-phenyl-2-pyrimidin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H12N4O/c1-10-12(11-6-3-2-4-7-11)13(19)18(17-10)14-15-8-5-9-16-14/h2-9,17H,1H3 |
InChI Key |
GOAPBOBWFQZZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
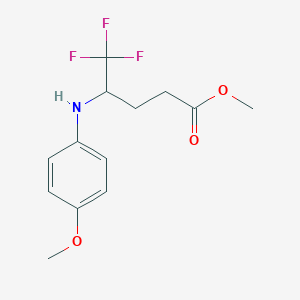
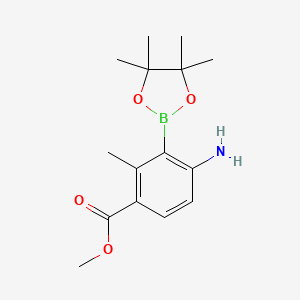
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
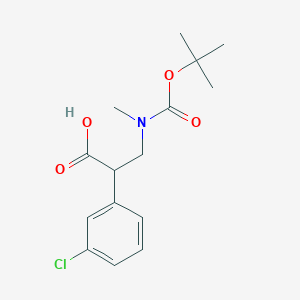

![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
